molecular formula C20H18N4O4 B2900477 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034418-34-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2900477
CAS No.: 2034418-34-1
M. Wt: 378.388
InChI Key: NFUZQNLNUMNLBJ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a furan and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan and pyrazole groups through a series of coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-18-5-6-19(26)24(18)17-3-1-14(2-4-17)20(27)21-8-9-23-12-16(11-22-23)15-7-10-28-13-15/h1-4,7,10-13H,5-6,8-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUZQNLNUMNLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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